Tigilanol tiglate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

合成路线和反应条件

虎杖酯的合成已通过从巴豆(Croton tiglium)种子中发现的佛波醇开始的半合成路线实现。 该过程涉及 12 个步骤,总产率为 12% . 关键步骤包括羟基的保护和脱保护、选择性氧化和环氧化 .

工业生产方法

虎杖酯的工业生产由于其复杂的结构及其天然来源的有限供应而具有挑战性。 人们一直在努力建立红木树种植园,以确保可持续供应 . 由于天然提取的局限性,合成方法更适合大规模生产 .

化学反应分析

反应类型

虎杖酯会发生各种化学反应,包括:

氧化: 羟基的选择性氧化以形成环氧化物.

还原: 合成过程中中间体的还原.

取代: 取代反应以引入官能团.

常用试剂和条件

合成虎杖酯中常用的试剂包括:

氧化剂: mCPBA(间氯过氧苯甲酸)用于环氧化.

还原剂: 氢化催化剂用于还原步骤.

保护基: 甲硅烷基和乙酰基用于羟基保护.

主要产品

科学研究应用

Oncology Applications

Tigilanol tiglate has been primarily investigated for its use in treating various cancers. Its mechanism involves the activation of protein kinase C, leading to tumor ablation and immune response enhancement.

Clinical Trials and Efficacy

- Intratumoral Administration : this compound is administered intratumorally to induce immunogenic cell death in tumors. Clinical trials have shown promising results in treating non-resectable tumors, particularly in dogs with mast cell tumors .

- Human Trials : Currently, there are multiple ongoing clinical trials for human patients with head and neck squamous cell carcinoma, melanoma, and soft tissue sarcoma. The drug is being evaluated both as a monotherapy and in combination with other therapies such as pembrolizumab (Keytruda) .

Veterinary Applications

This compound has been approved as a veterinary pharmaceutical for treating canine mast cell tumors. Its use in veterinary medicine has provided valuable insights into its efficacy and safety.

Veterinary Clinical Trials

- A study involving 51 dogs demonstrated that a single dose of this compound resulted in recurrence-free outcomes in most cases after 12 months . The treatment was effective even for larger tumors, showcasing its potential as a less invasive alternative to surgical excision.

Regulatory Approval

- This compound is registered under the brand name STELFONTA® in several regions, including the United States and Europe, for the treatment of non-metastatic mast cell tumors in dogs .

Wound Healing Applications

Beyond oncology, this compound is being explored for its wound healing properties.

Preclinical Development

- A semi-synthetic analogue of this compound, known as EBC-1013, is being developed specifically for wound healing applications. This compound aims to address chronic and acute wounds by leveraging the properties of this compound to promote tissue regeneration .

Case Studies

Several case studies highlight the effectiveness of this compound across different applications:

| Case Study | Application | Findings |

|---|---|---|

| Dog with Mast Cell Tumor | Veterinary Oncology | Significant tumor reduction observed; recurrence-free at 12 months post-treatment. |

| Human Patient with Melanoma | Human Oncology | Phase I trial showed positive response rates; ongoing evaluation of combination therapy with pembrolizumab. |

| Wound Healing Model | Preclinical | EBC-1013 demonstrated enhanced healing rates in chronic wound models compared to standard treatments. |

作用机制

相似化合物的比较

虎杖酯因其选择性激活蛋白激酶 C 同种型而独一无二,这使其在靶向特定癌细胞方面非常有效 . 类似的化合物包括:

佛波醇酯: 其他二萜类化合物,它们会激活蛋白激酶 C,但选择性较低.

Daphne 二萜类化合物: 具有类似结构和生物活性的化合物,但分子靶点不同.

生物活性

Tigilanol tiglate (TT), also known as EBC-46, is a naturally occurring diterpenoid derived from the fruit of the Australian rainforest tree Blushwood (Hylandia dockrillii). It has garnered significant attention for its potential as an oncolytic agent, particularly in the treatment of various cancers. This article explores the biological activity of this compound, focusing on its mechanisms of action, clinical applications, and case studies that highlight its therapeutic efficacy.

This compound primarily functions as a protein kinase C (PKC) activator , which plays a crucial role in its anticancer effects. The activation of PKC is associated with several cellular processes, including apoptosis and immune modulation. The following key mechanisms have been identified:

- Tumor Ablation : TT induces localized tumor destruction through vascular disruption and necrosis. This process is characterized by:

- Immunogenic Cell Death : The pyroptotic cell death induced by TT promotes the release of damage-associated molecular patterns (DAMPs), which can enhance systemic antitumor immune responses. This immunogenicity is critical for developing long-lasting antitumor immunity .

- Cytokine Release : TT administration leads to increased secretion of chemotactic cytokines that recruit immune cells to the tumor microenvironment, further enhancing the immune response against cancer cells .

Clinical Applications

This compound has been investigated in various clinical settings, demonstrating promising results across different types of malignancies:

- Veterinary Medicine : Initially approved for use in veterinary oncology, TT has shown efficacy in treating mast cell tumors in dogs and has been used successfully in equine patients with aggressive tumors .

- Human Clinical Trials : TT is currently undergoing multiple clinical trials for various cancers, including:

Case Study 1: Canine Mast Cell Tumor

An 11-year-old Jack Russell Terrier with a recurrent subcutaneous mast cell tumor was treated with a single intratumoral injection of TT. The treatment resulted in:

- Local inflammation and bruising within hours.

- Hemorrhagic necrosis observed by day four.

- Complete remission achieved within weeks, with minimal post-treatment discomfort .

Case Study 2: Equine Tumors

Two horses were treated with TT for aggressive tumors. Both exhibited:

- Rapid localized inflammation and subsequent necrosis.

- Successful healing and functional outcomes post-treatment .

Research Findings

Recent studies have provided insights into the biological activity of this compound:

属性

CAS 编号 |

943001-56-7 |

|---|---|

分子式 |

C30H42O10 |

分子量 |

562.6 g/mol |

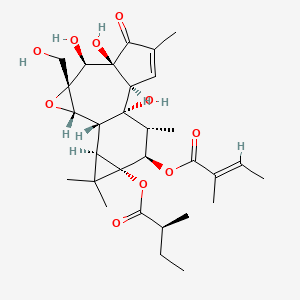

IUPAC 名称 |

[(1R,2S,4R,5S,6S,10S,11R,12R,13R,14S,16R)-5,6,11-trihydroxy-4-(hydroxymethyl)-8,12,15,15-tetramethyl-13-[(E)-2-methylbut-2-enoyl]oxy-7-oxo-3-oxapentacyclo[9.5.0.02,4.06,10.014,16]hexadec-8-en-14-yl] (2S)-2-methylbutanoate |

InChI |

InChI=1S/C30H42O10/c1-9-13(3)23(33)38-21-16(6)28(36)17-11-15(5)20(32)29(17,37)25(35)27(12-31)22(39-27)18(28)19-26(7,8)30(19,21)40-24(34)14(4)10-2/h9,11,14,16-19,21-22,25,31,35-37H,10,12H2,1-8H3/b13-9+/t14-,16+,17-,18+,19+,21+,22-,25+,27-,28-,29+,30+/m0/s1 |

InChI 键 |

YLQZMOUMDYVSQR-FOWZUWBHSA-N |

SMILES |

CCC(C)C(=O)OC12C(C1(C)C)C3C4C(O4)(C(C5(C(C3(C(C2OC(=O)C(=CC)C)C)O)C=C(C5=O)C)O)O)CO |

手性 SMILES |

CC[C@H](C)C(=O)O[C@@]12[C@@H](C1(C)C)[C@@H]3[C@H]4[C@](O4)([C@H]([C@]5([C@H]([C@]3([C@@H]([C@H]2OC(=O)/C(=C/C)/C)C)O)C=C(C5=O)C)O)O)CO |

规范 SMILES |

CCC(C)C(=O)OC12C(C1(C)C)C3C4C(O4)(C(C5(C(C3(C(C2OC(=O)C(=CC)C)C)O)C=C(C5=O)C)O)O)CO |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Tigilanol tiglate; EBC-46; EBC46; EBC 46 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。